An In-depth Technical Guide on the Core Properties of N,N-Dimethyl-1-(morpholin-3-yl)methanamine
An In-depth Technical Guide on the Core Properties of N,N-Dimethyl-1-(morpholin-3-yl)methanamine
Disclaimer: Publicly available experimental data on N,N-Dimethyl-1-(morpholin-3-yl)methanamine is exceptionally scarce. This guide is compiled based on its deduced chemical structure, predicted physicochemical properties, and by drawing parallels with its structural isomers and related morpholine-containing compounds. The information presented herein should be regarded as theoretical and requires experimental validation.
Introduction
N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a substituted morpholine derivative. The morpholine scaffold is a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, making it a versatile pharmacophore in drug discovery.[1] Its presence in a molecule can influence physicochemical properties such as pKa, solubility, and lipophilicity, which are critical for pharmacokinetic and pharmacodynamic profiles.[2] Morpholine derivatives have been investigated for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] This guide aims to provide a comprehensive overview of the predicted basic properties of N,N-Dimethyl-1-(morpholin-3-yl)methanamine, alongside a discussion of its structural analogs.
Chemical and Physical Properties
Table 1: Predicted Physicochemical Properties
| Property | N,N-Dimethyl-1-(morpholin-3-yl)methanamine (Predicted) | N,N-Dimethyl-1-(morpholin-2-yl)methanamine |
| CAS Number | 128454-20-6[6] | 122894-56-8[7] |
| Molecular Formula | C₇H₁₆N₂O[6] | C₇H₁₆N₂O[7] |
| Molecular Weight | 144.22 g/mol | 144.22 g/mol [7] |
| Boiling Point | Not available | 199°C[7] |
| Topological Polar Surface Area (TPSA) | 24.5 Ų (Predicted) | 24.5 Ų[8] |
| logP (Octanol-Water Partition Coefficient) | -0.46 (Predicted) | -0.4636[8] |
| Hydrogen Bond Acceptors | 3 (Predicted) | 3[8] |
| Hydrogen Bond Donors | 1 (Predicted) | 1[8] |
| Rotatable Bonds | 2 (Predicted) | 2[8] |
Note: Predicted values are generated using computational models and should be confirmed experimentally.
Proposed Synthesis
While a specific, experimentally validated synthesis for N,N-Dimethyl-1-(morpholin-3-yl)methanamine has not been published, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted morpholines and related amines. A potential approach could involve the reductive amination of a suitable morpholine-3-carboxaldehyde precursor.
A potential synthetic pathway is outlined below. This is a hypothetical protocol and would require optimization.
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Synthesis of Morpholine-3-carboxaldehyde: This intermediate could potentially be synthesized from a protected 3-hydroxymethylmorpholine by oxidation.
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Reductive Amination: The morpholine-3-carboxaldehyde would then undergo reductive amination with dimethylamine. A variety of reducing agents could be employed, such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Caption: Proposed synthetic workflow for N,N-Dimethyl-1-(morpholin-3-yl)methanamine.
Potential Biological Activity and Signaling Pathways
The biological activity of N,N-Dimethyl-1-(morpholin-3-yl)methanamine has not been reported. However, the morpholine ring is a key structural feature in many biologically active compounds.[3] The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors.[1]
Compounds containing a dimethylaminomethyl group have also been studied for various biological activities.[9] The presence of this functional group can influence a molecule's basicity and ability to interact with biological targets.
Given the structural motifs present in N,N-Dimethyl-1-(morpholin-3-yl)methanamine, it could potentially interact with a variety of biological systems. However, without experimental data, any discussion of specific signaling pathways would be purely speculative. The diagram below illustrates the general role of the morpholine scaffold in bioactive molecules.
Caption: General role of the morpholine scaffold in bioactive compounds.
Conclusion
N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a compound for which there is a significant lack of published experimental data. The information presented in this guide is based on its deduced structure and predictions from computational models, with contextual information drawn from related, well-characterized molecules. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Any future investigation into its properties would require de novo synthesis and comprehensive experimental characterization to validate the predicted properties and to explore its potential biological activities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N,N-Dimethyl-1-(morpholin-3-yl)methanamine, CasNo.128454-20-6 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]
- 7. N,N-Dimethyl-1-(morpholin-2-yl)methanamine [myskinrecipes.com]
- 8. chemscene.com [chemscene.com]
- 9. Synthesis and biological activity of (hydroxymethyl)- and (diethylaminomethyl)benzopsoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
Figure 1. Proposed structure of N,N-Dimethyl-1-(morpholin-3-yl)methanamine.
